molecular formula C16H21N3O3S B7192451 N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

Cat. No.: B7192451
M. Wt: 335.4 g/mol
InChI Key: ONJLOLKRUHKINW-UHFFFAOYSA-N
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Description

N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-4-2-5-12(8-11)21-10-15-19-18-14(22-15)9-17-16(20)13-6-3-7-23-13/h3,6-7,11-12H,2,4-5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJLOLKRUHKINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCC2=NN=C(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Introduction of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and thiophene ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[[5-[(3-methylcyclohexyl)oxymethyl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer specific electronic and steric properties that may enhance its biological activity and chemical reactivity compared to similar compounds.

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